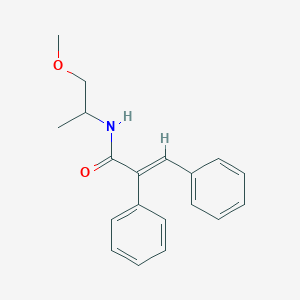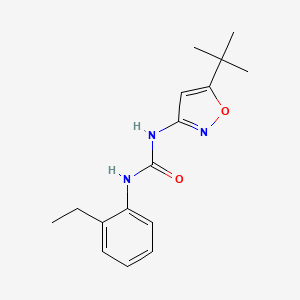
(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a methylethyl group, and a propenamide moiety, which contribute to its distinct reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1-methylethylamine and 2,3-diphenylpropenoic acid.
Condensation Reaction: The primary synthetic route involves a condensation reaction between 2-methoxy-1-methylethylamine and 2,3-diphenylpropenoic acid under controlled conditions to form the desired propenamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.
Reaction Optimization: Use of advanced reactors and process control systems to optimize reaction conditions and maximize yield.
Purification: Implementation of purification techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy and methylethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-1-methylethyl acetate (PGMEA)
- 1-Methoxy-2-propyl acetate
- Propylene glycol 1-methyl ether 2-acetate
Uniqueness
(E)-N-(2-METHOXY-1-METHYLETHYL)-2,3-DIPHENYL-2-PROPENAMIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and properties. Unlike similar compounds, it possesses both aromatic and aliphatic characteristics, making it versatile for various applications.
Propiedades
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15(14-22-2)20-19(21)18(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3,(H,20,21)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNOZAVSQGRWSJ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482513.png)
![4-(methylthio)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5482517.png)
![6-methyl-2-[(4-nitrophenoxy)methyl]-4-pyrimidinamine](/img/structure/B5482525.png)
![6-(2-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5482529.png)

![3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE](/img/structure/B5482541.png)
methanol](/img/structure/B5482544.png)
![N-[(3S,4R)-4-ethoxyoxolan-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5482547.png)

![2,4,5-trimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5482552.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[4-(2-thienyl)butanoyl]-3-piperidinecarboxylic acid](/img/structure/B5482561.png)
![2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5482579.png)
![5,8-difluoro-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5482580.png)

